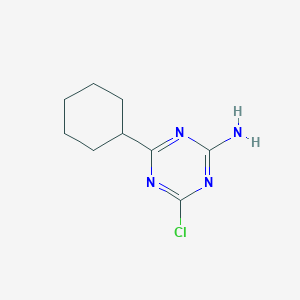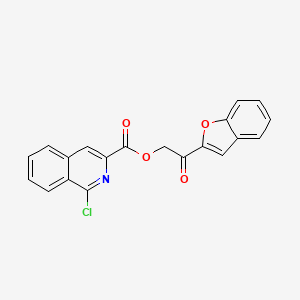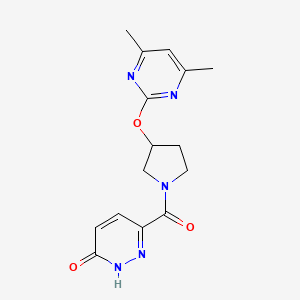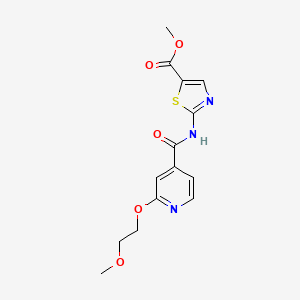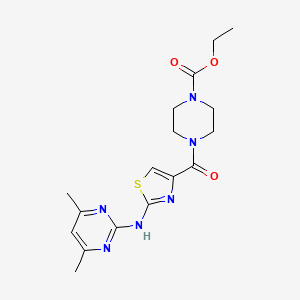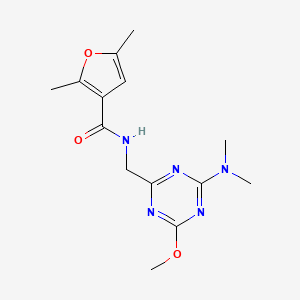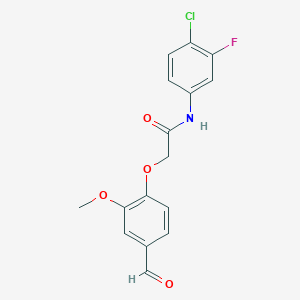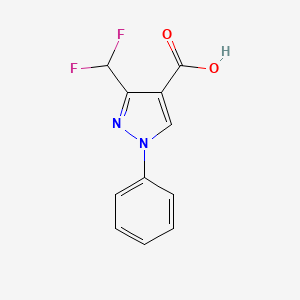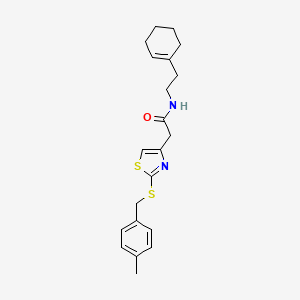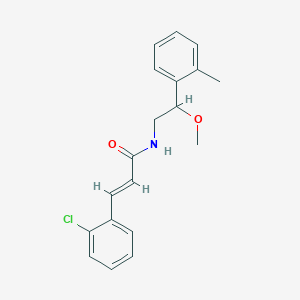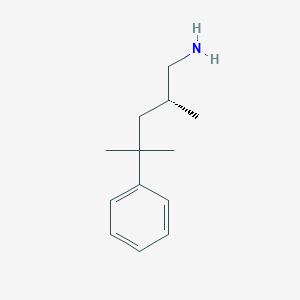![molecular formula C10H12Cl3N3S B2800418 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride CAS No. 2097918-53-9](/img/structure/B2800418.png)
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a thiazole ring, an aminomethyl group, and a chloroaniline moiety, making it a versatile molecule for research and industrial applications.
作用机制
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been shown to exhibit diverse biological activities, including antitumor and cytotoxic activity . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties suggest that it may have reasonable bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity against various human tumor cell lines .
Action Environment
The action, efficacy, and stability of “4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride typically involves the reaction of 4-chloro-3-nitroaniline with aminomethylthiazole under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride
- 4-Chloro-3-nitroaniline
- Aminomethylthiazole derivatives
Uniqueness
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S.2ClH/c11-9-3-6(13)1-2-8(9)10-14-7(4-12)5-15-10;;/h1-3,5H,4,12-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDAEKHKPVHGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)
![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
